molecular formula C₁₇H₁₁D₃O₇ B1140976 Aflatoxin G2-d3 CAS No. 1217758-21-8

Aflatoxin G2-d3

Cat. No.: B1140976
CAS No.: 1217758-21-8
M. Wt: 333.31
InChI Key:
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Description

(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3’,2’:4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione is a complex organic compound with a unique structure that includes multiple fused rings and a methoxy group

Mechanism of Action

Aflatoxin G2-d3, also known as (7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3’,2’:4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione, is a potent mycotoxin produced by certain species of fungi, particularly Aspergillus flavus and Aspergillus parasiticus . This compound has significant implications for human and animal health due to its toxic and carcinogenic properties .

Target of Action

The primary targets of this compound are the liver proteins and DNA . The compound’s interaction with these targets can lead to acute aflatoxicosis and hepatocellular carcinoma .

Mode of Action

This compound interacts with its targets through a process of biotransformation in the liver . The compound is metabolized into a reactive form, Aflatoxin B1-8,9-exo-epoxide, which binds to DNA and albumin in blood serum . This binding forms adducts, leading to DNA damage .

Biochemical Pathways

The this compound affects the DNA repair mechanism, specifically the nucleotide excision repair (NER) pathway . The compound’s interaction with this pathway can lead to mutations and genetic instability, contributing to its carcinogenic effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial for understanding its bioavailability. The compound is absorbed in the gastrointestinal tract, distributed primarily to the liver, metabolized into reactive forms, and excreted via the bile . These processes influence the compound’s bioavailability and toxicity .

Result of Action

The molecular and cellular effects of this compound’s action include DNA damage, mutations, and the induction of oxidative stress . These effects can lead to acute aflatoxicosis, characterized by liver damage, and chronic effects such as hepatocellular carcinoma .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of this compound. Conditions like high temperature and moisture favor the production of aflatoxins by Aspergillus species . Furthermore, the compound’s stability and resistance to degradation under various conditions contribute to its persistence in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3’,2’:4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione typically involves multiple steps, including the formation of the fused ring system and the introduction of the methoxy group. Common synthetic routes may involve the use of starting materials such as furan derivatives and chromene precursors, followed by cyclization reactions under specific conditions. Industrial production methods may utilize optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3’,2’:4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3’,2’:4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione has several scientific research applications:

Properties

IUPAC Name

(3S,7R)-11-(trideuteriomethoxy)-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h6,8,17H,2-5H2,1H3/t8-,17+/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCVRWVBBXIRMA-QVDKJMHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5CCOC5OC4=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4[C@@H]5CCO[C@@H]5OC4=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217758-21-8
Record name (7aR,10aS)-3,4,7a,9,10,10a-Hexahydro-5-(methoxy-d3)-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran -1,12-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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